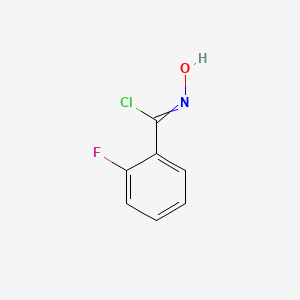

2-fluoro-N-hydroxybenzenecarboximidoyl chloride

概要

説明

“2-fluoro-N-hydroxybenzenecarboximidoyl chloride” is a chemical compound with the CAS Number: 1402390-94-6 . It has a molecular weight of 173.57 and is typically in solid form .

Molecular Structure Analysis

The InChI code for “2-fluoro-N-hydroxybenzenecarboximidoyl chloride” is 1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,7H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

“2-fluoro-N-hydroxybenzenecarboximidoyl chloride” is a solid compound . Its molecular weight is 173.57 , and its InChI code is 1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,7H .科学的研究の応用

Activating Hydroxyl Groups of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a compound similar in reactivity to 2-fluoro-N-hydroxybenzenecarboximidoyl chloride, has been used for the covalent attachment of biologicals to solid supports. This activation process is crucial for bioconjugation applications, enabling the creation of functionalized materials for therapeutic and diagnostic purposes. The activated solid supports can be used immediately or stored, showing excellent retention of biological activity when biologicals are attached (Chang, Gee, Smith, & Lake, 1992).

Synthesis of Fluoroalkyl Aryl Esters and Ethers

The study on the facile preparation of [18F]fluoroethanol and 3-[18F]fluoropropanol demonstrates their application as nucleophiles in the synthesis of fluoroalkyl aryl esters and ethers, compounds of interest in developing positron emission tomography (PET) tracers. This research highlights the potential of fluoro-containing compounds in the synthesis of radiotracers for diagnostic imaging (Pan et al., 2013).

Development of Improved Synthetic Routes

Research focused on the synthesis of fluoro-containing polymers and monomers illustrates the utility of fluoro-containing reagents in material science. The improved synthetic route for a phenylquinoxaline monomer showcases the versatility of such compounds in the development of new materials with enhanced properties (Baek & Harris, 2005).

Synthesis and Physico-Chemical Properties of N-Aryloxy-phthalimide Derivatives

The synthesis of N-aryloxy-phthalimide derivatives from N-hydroxyphthalimide and reactive fluoro- or chloro-nitroaryl derivatives illustrates the application of fluoro-containing compounds in the creation of novel materials. These derivatives were characterized and evaluated for their physico-chemical properties, providing insights into their potential applications in various fields (Tudose et al., 2010).

Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants

The use of "fluorous" aryl tin reactants in Stille coupling reactions demonstrates the role of fluoro-containing compounds in facilitating organic synthesis, particularly in the development of biphenyl compounds. This research highlights the efficiency and environmental benefits of using fluorous phases in chemical reactions (Hoshino, Degenkolb, & Curran, 1997).

Safety and Hazards

While specific safety and hazard information for “2-fluoro-N-hydroxybenzenecarboximidoyl chloride” was not found, it’s important to note that handling any chemical compound should be done with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

特性

IUPAC Name |

2-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCDAXBGQWNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-hydroxybenzenecarboximidoyl chloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Diazaspiro[4.4]nonan-2-one](/img/structure/B3101771.png)

![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)

![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B3101822.png)